REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:27])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][N:12]([CH:14]3[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]3)[CH:13]=2)[O:3]1.[ClH:28].CC(=O)OCC>CC(=O)OCC>[ClH:28].[CH3:1][C:2]1([CH3:27])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:10]=[N:11][N:12]([CH:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[CH:13]=2)[O:3]1 |f:1.2,4.5|
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Name
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|
Quantity
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8.2 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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Cl.CC(OCC)=O
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CC(OCC)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed in vacuo
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Name
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|
Type
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product
|
Smiles
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Cl.CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |